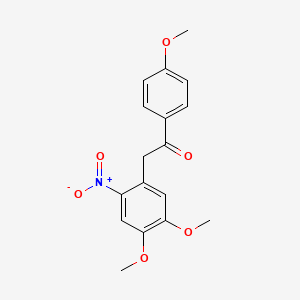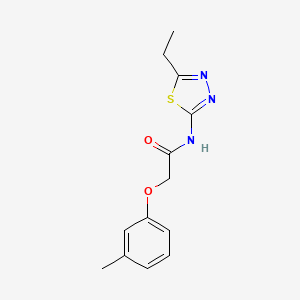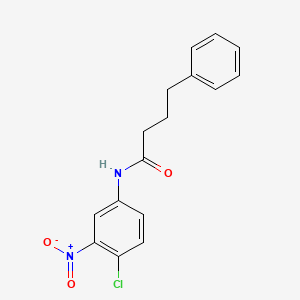![molecular formula C17H19N3OS B5835792 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide, also known as PTC-209, is a small molecule inhibitor that has shown promise in cancer research. It was first identified as a potential anticancer agent in 2009 and has since been the subject of numerous studies due to its ability to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer.
作用機序
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide works by binding to BMI-1 and preventing its interaction with other proteins that are necessary for its activity. This prevents BMI-1 from functioning properly and inhibits its ability to promote the growth and survival of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of BMI-1, as well as other proteins that are involved in cancer cell growth and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can lead to their death. In animal studies, this compound has been found to reduce tumor growth and increase survival rates.
実験室実験の利点と制限
One of the main advantages of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide is its specificity for BMI-1. This means that it is less likely to have off-target effects than other cancer drugs that target multiple proteins. Additionally, this compound has been shown to be effective in animal models of cancer, which suggests that it may be effective in humans as well.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, this compound may have limited effectiveness in cancers that do not overexpress BMI-1.
将来の方向性
There are a number of potential future directions for research on 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide. One area of interest is the development of combination therapies that include this compound and other cancer drugs. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of 4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The process typically begins with the reaction of 2-chloronicotinic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with carbon disulfide to form the carbonothioyl group, which is subsequently reacted with 4-tert-butylaniline to form this compound.
科学的研究の応用
4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have potential applications in cancer research, particularly in the treatment of leukemia, breast cancer, and glioblastoma. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. By inhibiting the activity of BMI-1, this compound has the potential to slow or even halt the growth of cancer cells.
特性
IUPAC Name |
4-tert-butyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-17(2,3)13-9-7-12(8-10-13)15(21)20-16(22)19-14-6-4-5-11-18-14/h4-11H,1-3H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEMVWPSHSVXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(acetylamino)phenyl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5835716.png)
![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5835731.png)

![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)



![4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5835750.png)
methyl]-N'-phenylthiourea](/img/structure/B5835772.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)
